molecular formula C9H6N2O B035120 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile CAS No. 104501-28-2

4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile

Cat. No.: B035120
CAS No.: 104501-28-2
M. Wt: 158.16 g/mol
InChI Key: ANZDFDKALYNLLI-UHFFFAOYSA-N
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Description

4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H6N2O and its molecular weight is 158.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

104501-28-2

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

4-formyl-1-prop-2-ynylpyrrole-3-carbonitrile

InChI

InChI=1S/C9H6N2O/c1-2-3-11-5-8(4-10)9(6-11)7-12/h1,5-7H,3H2

InChI Key

ANZDFDKALYNLLI-UHFFFAOYSA-N

SMILES

C#CCN1C=C(C(=C1)C#N)C=O

Canonical SMILES

C#CCN1C=C(C(=C1)C#N)C=O

Synonyms

1H-Pyrrole-3-carbonitrile, 4-formyl-1-(2-propynyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

18 ml of a molar solution of dimethylsulfoxide in methylene chloride were introduced dropwise at -60° C. into 9.5 ml of a molar solution of oxalyl chloride in methylene chloride and the mixture was stirred at -60° C. for 5 minutes. Then, at -60° C., a solution of 724 g of 4-hydroxyl-methyl-1-(2-propynyl)-1H-pyrrole-3-carbonitrile was added dropwise and the mixture was stirred at -60° C. for 5 hours, after which, still at -60° C., 25 ml of a molar solution of triethylamine in methylene chloride were added dropwise. The mixture was stirred at -60° C. for 30 minutes and the reaction mixture was allowed to return to ambient temperature. Water was added and the mixture was stirred and decanted. The organic phase was washed with a saturated aqueous solution of sodium chloride and concentrated to dryness by distilling under reduced pressure. The residue was chromatographed over silica and was eluted with a mixture of hexane and ethyl acetate (1-1) to obtain 702 mg of 4-formyl-1-(2-propynyl)-1H-pyrrol-3-carbonitrile melting at 114° C.
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